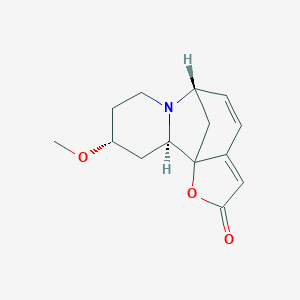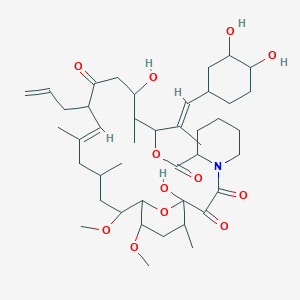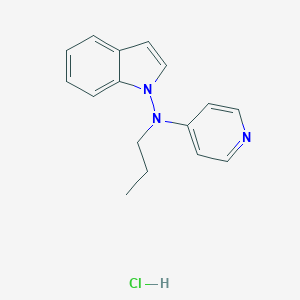
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a heterocyclic compound that contains a pyrrole and imidazole ring system, with a methylthio group attached to the 6th position. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Scientific Research Applications
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- has been studied extensively for its potential pharmacological applications. It has been found to possess anticancer, antifungal, and antibacterial activities. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In antifungal and antibacterial research, it has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
Mechanism Of Action
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- is not fully understood. However, it has been suggested that it exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. In fungal and bacterial cells, it has been suggested that it inhibits the activity of enzymes involved in cell wall synthesis and membrane integrity.
Biochemical And Physiological Effects
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In fungal and bacterial cells, it has been found to inhibit cell growth and disrupt cell wall synthesis and membrane integrity. In addition, it has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Future Directions
For research on this compound include the development of more efficient synthesis methods, investigation of its pharmacokinetic properties in vivo, and exploration of its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- can be achieved by various methods. One of the most common methods is the Hantzsch reaction, which involves the condensation of 2-methylthioimidazole-4-carbaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid and ethanol. The reaction proceeds through a series of intermediate steps to yield the desired product. Another method involves the reaction of 2-methylthioimidazole with maleic anhydride and subsequent cyclization to form the target compound.
properties
CAS RN |
128366-09-6 |
|---|---|
Product Name |
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- |
Molecular Formula |
C7H10N2S |
Molecular Weight |
154.24 g/mol |
IUPAC Name |
2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H10N2S/c1-10-7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3 |
InChI Key |
IAJNOLWBMLKERM-UHFFFAOYSA-N |
SMILES |
CSC1=CN2CCCC2=N1 |
Canonical SMILES |
CSC1=CN2CCCC2=N1 |
Other CAS RN |
128366-09-6 |
synonyms |
2-Methylmercapto-5,6-dihydro-7H-pyrrole(1,2-a)imidazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



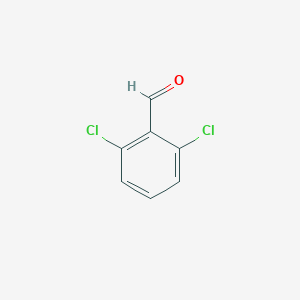
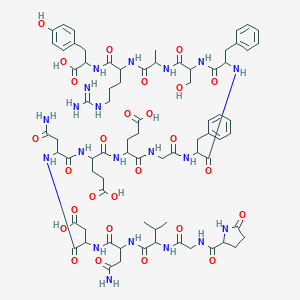
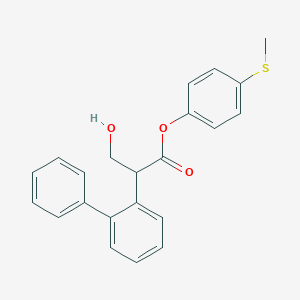
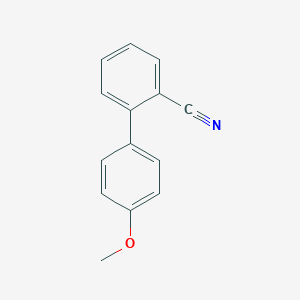
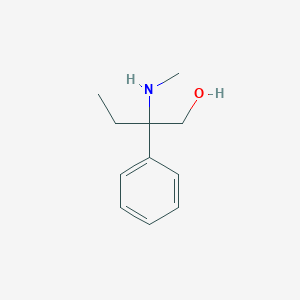
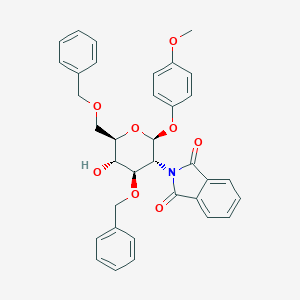
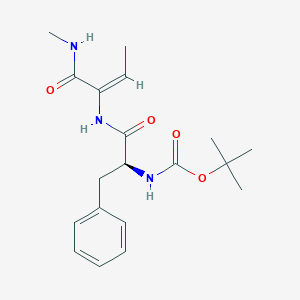

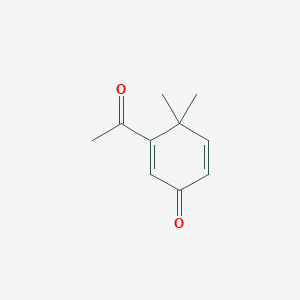
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)
